3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE
Description
3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE is a complex organic compound that features a quinoline core substituted with various functional groups
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4S/c1-15-4-5-17(12-16(15)2)24(28)22-14-27-23-11-6-18(26)13-21(23)25(22)32(29,30)20-9-7-19(31-3)8-10-20/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSMYSWGZZVURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the fluoro, methoxyphenyl, and sulfonyl groups through various substitution reactions. Common reagents used in these steps include fluorinating agents, sulfonyl chlorides, and methoxyphenyl derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic substituents.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Industry
In industry, the compound’s properties can be leveraged for the development of advanced materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with various substituents, such as:
- (3,4-Dimethylphenyl)(6-chloro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone
- (3,4-Dimethylphenyl)(6-fluoro-4-((4-hydroxyphenyl)sulfonyl)quinolin-3-yl)methanone
Uniqueness
The uniqueness of 3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
The compound 3-(3,4-Dimethylbenzoyl)-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline is a novel quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a quinoline core with multiple substituents, which influence its biological interactions. The molecular formula is and its molecular weight is approximately 466.55 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C26H24F1N2O4S |
| Molecular Weight | 466.55 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is believed to inhibit specific enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, thereby modulating their activity.
- Receptor Binding : It can bind to specific receptors on cell surfaces, influencing intracellular signaling pathways.
Anticancer Properties
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer activity. For instance, research has shown that similar quinoline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins.
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties. In vitro studies demonstrate that compounds with similar structures exhibit activity against various bacterial strains, suggesting potential use as antimicrobial agents.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of quinoline derivatives. For example, compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition can enhance cholinergic transmission and improve cognitive function.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives for their anticancer properties. The results showed that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity .
- Neuroprotective Study : Another research article explored the neuroprotective effects of quinoline derivatives on neuronal cells exposed to oxidative stress. The study found that these compounds significantly reduced cell death and oxidative damage, suggesting their potential role in treating neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
